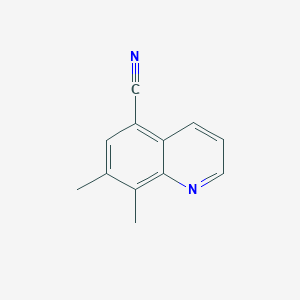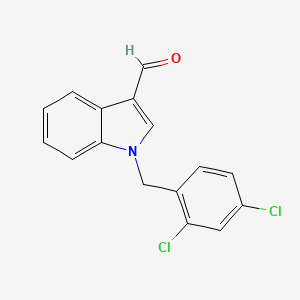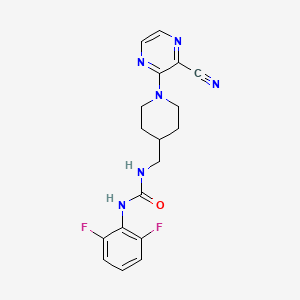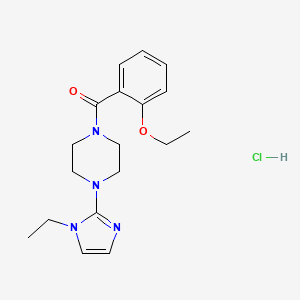
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide, also known as CTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CTSA is a thienylacetamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用機序
The exact mechanism of action of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is its potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide and its potential applications in the treatment of cancer. Finally, more research is needed to determine the safety and toxicity of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide in clinical settings.
合成法
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-cyclohexylthiophene-3-carboxamide with potassium thioacetate and potassium cyanide. This reaction results in the formation of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide, which can be purified using standard chromatographic techniques.
科学的研究の応用
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been extensively studied for its potential applications in the field of drug discovery. In particular, it has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-cyclohexylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c14-8-10-6-7-17-13(10)15-12(16)9-18-11-4-2-1-3-5-11/h6-7,11H,1-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYYLGWPOYFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

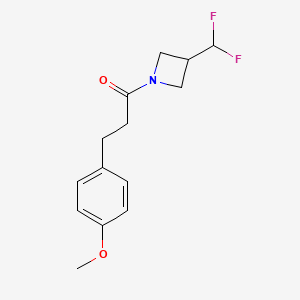
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2789280.png)
![[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride](/img/structure/B2789282.png)
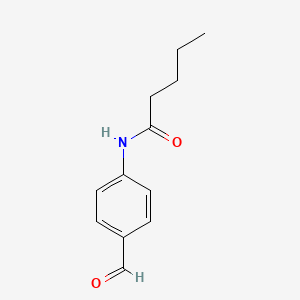
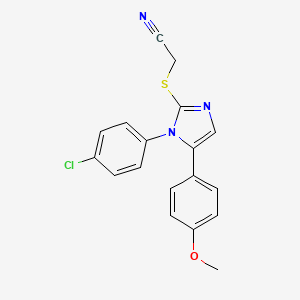
![N-(2-chlorobenzyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789291.png)
![3-(4-Bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B2789293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate](/img/structure/B2789294.png)
